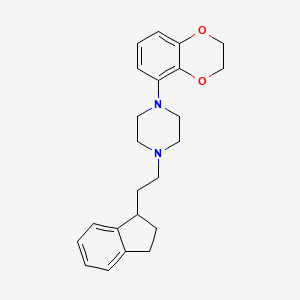

4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine

Descripción general

Descripción

S 15931 es un fármaco de molécula pequeña que actúa como agonista del receptor de serotonina 1A (receptor 5-HT1A) y como antagonista de los receptores 5-HT1A postsinápticos . Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos de ansiedad, trastornos depresivos y trastornos psicóticos .

Análisis De Reacciones Químicas

S 15931 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that 4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine acts as a partial agonist at serotonin 5-HT_1A receptors. This interaction suggests potential applications in treating anxiety and depression by enhancing serotonergic transmission. A study demonstrated that this compound could elevate acetylcholine levels in the brain, potentially improving cognitive function and memory in rodent models .

Antidepressant Effects

The compound has been evaluated for its antidepressant-like effects in various animal models. The results indicated that it could significantly reduce immobility time in forced swim tests, a common measure of antidepressant efficacy. This suggests that the compound may modulate neurotransmitter systems involved in mood regulation.

Cognitive Enhancement

Studies have shown that this compound enhances cholinergic transmission, which is crucial for learning and memory processes. This effect was observed in behavioral tests where treated rodents displayed improved performance compared to control groups .

Case Study 1: Cognitive Function Improvement

A study published in the Journal of Pharmacology and Experimental Therapeutics investigated the effects of this compound on cognitive function. Rodents were administered varying doses, and subsequent behavioral tests indicated significant improvements in memory retention and learning capabilities. The study concluded that the compound's action on serotonin receptors might be responsible for these cognitive enhancements.

Case Study 2: Serotonergic Modulation

Another research effort focused on the serotonergic modulation properties of the compound. The findings suggested that it not only acts as a partial agonist but also exhibits antagonist properties at higher concentrations, indicating a complex interaction with serotonin receptors that could be leveraged for therapeutic purposes in mood disorders .

Data Tables

Table 1: Summary of Biological Activities

Table 2: Mechanism of Action

| Mechanism | Description |

|---|---|

| Serotonin Receptor Agonism | Enhances serotonergic transmission |

| Cholinergic Transmission | Increases acetylcholine levels |

| Behavioral Effects | Improves performance in cognitive tasks |

Mecanismo De Acción

S 15931 ejerce sus efectos actuando como agonista del receptor de serotonina 1A (receptor 5-HT1A) y como antagonista de los receptores 5-HT1A postsinápticos . Esta acción dual ayuda a modular los niveles de serotonina en el cerebro, lo cual es crucial para regular el estado de ánimo, la ansiedad y otras funciones psicológicas .

Comparación Con Compuestos Similares

S 15931 es único en su acción dual como agonista y antagonista del receptor de serotonina 1A. Los compuestos similares incluyen:

8-OH-DPAT: Un agonista selectivo del receptor 5-HT1A.

Flesinoxan: Otro agonista selectivo del receptor 5-HT1A.

WAY-100,135: Un antagonista selectivo del receptor 5-HT1A.

Estos compuestos difieren en sus acciones específicas sobre los receptores de serotonina, lo que hace que S 15931 sea único en su funcionalidad dual .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para S 15931 no están disponibles fácilmente en el dominio público. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que implican la formación de una estructura de benzodioxopiperazina . Los métodos de producción industrial probablemente implicarían la optimización de estas rutas sintéticas para la producción a gran escala, asegurando un alto rendimiento y pureza.

Actividad Biológica

4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine, also known as S15535, is a compound that has garnered attention for its potential pharmacological properties, particularly in the context of cognitive enhancement and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 364.48 g/mol. The compound features a benzodioxane moiety, which is significant for its interaction with various biological targets.

Research indicates that S15535 acts primarily as a partial agonist at the serotonin 5-HT1A receptor. This interaction enhances cholinergic transmission, which is crucial for cognitive functions such as memory and learning. Notably, S15535 has demonstrated the ability to elevate acetylcholine levels in the frontal cortex and dorsal hippocampus of rodents, suggesting a role in enhancing cognitive performance (PubMed) .

Key Findings:

- Cognitive Enhancement : S15535 improved retention in social recognition tasks and reversed cognitive deficits induced by scopolamine in various behavioral paradigms, including the Morris water maze and operant delayed nonmatching tasks.

- Dose Dependency : The effects of S15535 were observed to be dose-dependent, with effective doses ranging from 0.04 to 10 mg/kg in animal models.

1. Cognitive Function

S15535 has been shown to reinforce frontocortical and hippocampal release of acetylcholine, leading to improved cognitive outcomes in multiple studies. For instance:

- In a study involving rodents, S15535 significantly enhanced performance in memory tasks when administered at specific doses (0.16 to 10.0 mg/kg) .

2. Anti-inflammatory Properties

In addition to its cognitive effects, certain derivatives of piperazine containing the benzodioxan moiety have been evaluated for their anti-inflammatory properties. Research indicates that these compounds exhibit moderate anti-inflammatory activity, suggesting potential therapeutic uses beyond cognition .

3. Antioxidant Activity

Some studies have explored the antioxidant capabilities of related benzodioxane derivatives, indicating that modifications can lead to varying degrees of antioxidant activity compared to standard drugs .

Comparative Table of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of S15535 in preclinical settings:

- A study demonstrated that S15535 could reverse amnesic effects induced by scopolamine, indicating its potential utility in treating cognitive impairments associated with neurodegenerative diseases.

- Another investigation assessed the compound's impact on spatial learning tasks, showing significant improvements in performance metrics when compared to control groups.

Propiedades

Número CAS |

153607-45-5 |

|---|---|

Fórmula molecular |

C23H28N2O2 |

Peso molecular |

364.5 g/mol |

Nombre IUPAC |

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]piperazine |

InChI |

InChI=1S/C23H28N2O2/c1-2-5-20-18(4-1)8-9-19(20)10-11-24-12-14-25(15-13-24)21-6-3-7-22-23(21)27-17-16-26-22/h1-7,19H,8-17H2 |

Clave InChI |

OARKPUCUFAIZCW-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=CC=C2C1CCN3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |

SMILES canónico |

C1CC2=CC=CC=C2C1CCN3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine S 15931 S-15931 S15931 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.